1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL
Description
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is a brominated naphthalenol derivative characterized by a central naphthalen-2-ol scaffold substituted with an amino-(3-bromo-phenyl)-methyl group. This compound belongs to a broader class of Betti base derivatives, which are synthesized via multicomponent reactions involving amines, aldehydes, and phenolic compounds .
The compound’s synthesis likely follows protocols similar to those reported for analogs like 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-OL, where a Betti-type reaction under mild acidic or thermal conditions facilitates the coupling of 3-bromo-benzaldehyde, ammonia (or its derivatives), and naphthalen-2-ol .
Properties
CAS No. |
561052-54-8 |
|---|---|
Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-[amino-(3-bromophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20/h1-10,17,20H,19H2 |
InChI Key |
ACGBRGNJXYICEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL typically involves multi-step organic reactionsThe naphthalene ring is then attached via a Friedel-Crafts alkylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Scientific Research Applications
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
Halogen Effects : The bromo and chloro substituents (e.g., meta-Br vs. para-Cl) influence electronic properties and steric bulk. Bromine’s higher electronegativity may enhance intermolecular halogen bonding, as seen in crystal structures of brominated analogs .
Amine Functionalization: Replacement of the primary amine (–NH₂) with morpholine (as in ) or piperidine (as in ) alters solubility and hydrogen-bonding capacity.
Naphthalenol Position: Derivatives with naphthalen-1-ol scaffolds (e.g., ) exhibit distinct spatial arrangements compared to naphthalen-2-ol isomers, affecting π-stacking and biological target interactions.
Crystallographic and Physicochemical Properties
Crystallographic data reveal that brominated naphthalenol derivatives often adopt triclinic or monoclinic systems with extensive hydrogen-bonding networks. For example:
- 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-OL crystallizes in the triclinic space group P1 with unit cell parameters a = 4.8026 Å, b = 10.785 Å, c = 15.086 Å, and angles α = 67.64°, β = 79.43°, γ = 85.32° .
- 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-OL forms a monoclinic lattice (P2₁/c) with shorter c-axis dimensions (14.2 Å), attributed to the bulkier morpholine group limiting molecular packing .
Thermodynamic Stability : Fluorinated analogs (e.g., ) exhibit higher thermal stability (boiling point ~499°C) compared to chlorinated or brominated derivatives, likely due to stronger C–F bonds.
Biological Activity
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is a compound of significant interest due to its unique structural features, which include a naphthalene core with an amino group and a bromophenyl substituent. This combination suggests potential for diverse biological activities, making it a subject of research in medicinal chemistry and pharmacology.
The molecular formula of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is with a molecular weight of approximately 328.2 g/mol. The presence of the bromine atom is expected to influence the compound's reactivity and biological interactions, particularly in enzyme modulation and receptor binding.
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL exhibits various mechanisms of action that can affect cellular functions:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their activity. For instance, it may inhibit certain kinases, impacting downstream signaling pathways crucial for cell proliferation and survival.
- Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling cascades that influence gene expression and metabolic processes. This interaction may lead to altered cellular responses, including apoptosis and differentiation.
Cellular Effects
The compound's effects on cellular processes are profound:
- Gene Expression : Studies indicate that 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL can modulate the expression of genes involved in critical pathways such as apoptosis and cell cycle regulation.
- Metabolic Pathways : It has been observed to alter metabolic pathways, affecting the levels of key metabolites necessary for various cellular functions.
Antiproliferative Activity
Research has demonstrated the antiproliferative effects of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL against various cancer cell lines. For example, a study indicated that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms. The study utilized MTT assays to quantify cell viability, revealing a dose-dependent response.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results against various microbial strains. A study assessed its antibacterial activity against Gram-positive and Gram-negative bacteria using disk diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
